molecular formula C9H9F4N B12069189 (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine

(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine

Cat. No.: B12069189
M. Wt: 207.17 g/mol
InChI Key: ORMZUTUKBFFHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is an organic compound that features a benzylamine structure substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Fluoro-2-(trifluoromethyl)benzyl bromide.

    Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with methylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

  • (5-Fluoro-2-trifluoromethyl-benzyl)-amine
  • (5-Fluoro-2-trifluoromethyl-benzyl)-ethyl-amine
  • (5-Fluoro-2-trifluoromethyl-benzyl)-dimethyl-amine

Comparison:

  • Uniqueness: (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity compared to similar compounds.
  • Applications: While similar compounds may have overlapping applications, this compound is particularly favored in medicinal chemistry due to its ability to interact with biological targets effectively.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

ORMZUTUKBFFHRB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.